
Phosphine, bis(3-methylphenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, bis(3-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three carbon atoms. This compound is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, bis(3-methylphenyl)phenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of a chlorophosphine with an organomagnesium reagent, leading to the formation of the desired phosphine compound . For example, the reaction of bis(3-methylphenyl)chlorophosphine with phenylmagnesium bromide can yield phosphine, bis(3-methylphenyl)phenyl-.
Industrial Production Methods
Industrial production of phosphine, bis(3-methylphenyl)phenyl- typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, bis(3-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Phosphine, bis(3-methylphenyl)phenyl- has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of phosphine, bis(3-methylphenyl)phenyl- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, interacting with electrophilic metal centers to facilitate the reaction process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Bis(4-methylphenyl)phenylphosphine: Similar structure but with different methyl group positions.
Uniqueness
Phosphine, bis(3-methylphenyl)phenyl- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
18803-08-2 |
|---|---|
Molekularformel |
C20H19P |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
bis(3-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C20H19P/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
InChI-Schlüssel |
KQWVREMBQSAIGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





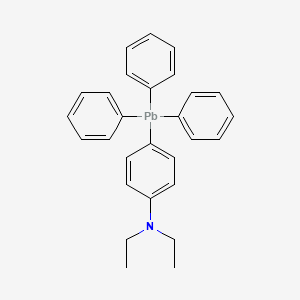


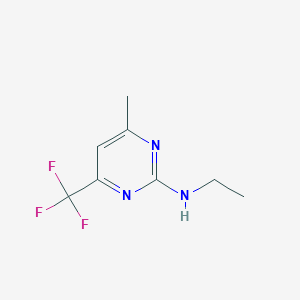
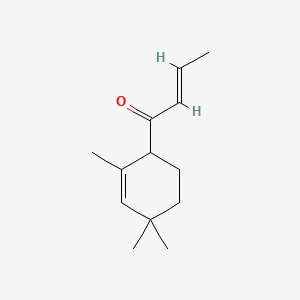
![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
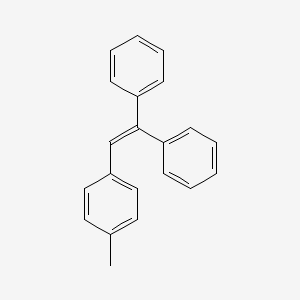

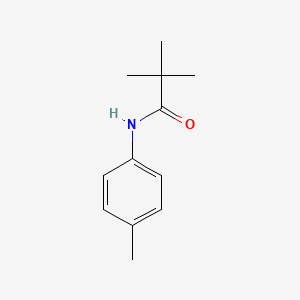
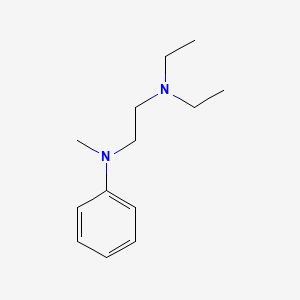
![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)
